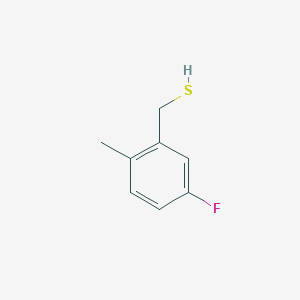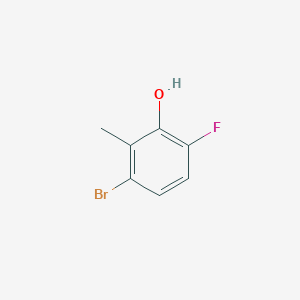
3-Iodo-4-(1-phenylethoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(1-phenylethoxy)oxolane is an organic compound with the molecular formula C₁₂H₁₅IO₂ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom, a phenylethoxy group, and an oxolane ring. It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(1-phenylethoxy)oxolane typically involves the iodination of a precursor compound containing the oxolane ring and the phenylethoxy group. The reaction conditions often include the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(1-phenylethoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the oxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .
Scientific Research Applications
3-Iodo-4-(1-phenylethoxy)oxolane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenylethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(1-methylethoxy)oxolane
- 3-Iodo-4-(1-ethylethoxy)oxolane
- 3-Iodo-4-(1-propylethoxy)oxolane
Uniqueness
3-Iodo-4-(1-phenylethoxy)oxolane is unique due to the presence of the phenylethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15IO2 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
3-iodo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
InChI Key |
QIOQAXUZTMLKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)

![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)

![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)




![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
